

Comparative NMR Analysis of 3,3-Diphenylpropanol and its Structural Isomers

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Compound of Interest

Compound Name: 3,3-Diphenylpropanol

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A side-by-side Nuclear Magnetic Resonance (NMR) analysis of **3,3-Diphenylpropanol**, 1,1-diphenylpropane, and 1,3-diphenylpropane reveals distinct spectral features that are diagnostic of their unique chemical structures. This guide provides a comparative overview of their ^1H and ^{13}C NMR data, offering valuable insights for researchers, scientists, and professionals in drug development for the structural elucidation and differentiation of these related compounds.

^1H NMR Spectral Comparison

The ^1H NMR spectra of these three isomers, while all displaying signals in the aromatic and aliphatic regions, show significant differences in chemical shifts, multiplicities, and coupling constants, particularly for the propyl chain protons. These differences arise from the varied placement of the two phenyl groups and the hydroxyl group.

Table 1: ^1H NMR Data for **3,3-Diphenylpropanol** and Related Compounds in CDCl_3

| Compound | Proton | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|----------------------|--------|----------------------------------|--------------|---------------------------|
| 3,3-Diphenylpropanol | Ar-H | 7.33-7.17 | m | - |
| H-3 | 4.07 | t | 7.8 | |
| H-2 | 2.38 | q | 7.0 | |
| H-1 | 3.61 | t | 6.5 | |
| OH | 1.45 | t | 5.9 | |
| 1,1-Diphenylpropane | Ar-H | 7.30-7.15 | m | - |
| H-1 | 3.88 | t | 7.8 | |
| H-2 | 2.15 | sextet | 7.6 | |
| H-3 | 0.90 | t | 7.4 | |
| 1,3-Diphenylpropane | Ar-H | 7.29-7.15 | m | - |
| H-1, H-3 | 2.64 | t | 7.6 | |
| H-2 | 1.97 | quintet | 7.6 | |

^{13}C NMR Spectral Comparison

The ^{13}C NMR spectra provide complementary information, with the chemical shifts of the propyl chain carbons being particularly informative for distinguishing between the isomers. The position of the phenyl and hydroxyl substituents significantly influences the electronic environment of the adjacent carbon atoms.

Table 2: ^{13}C NMR Data for **3,3-Diphenylpropanol** and Related Compounds in CDCl_3

| Compound | Carbon | Chemical Shift (δ , ppm) |
|----------------------|----------|----------------------------------|
| 3,3-Diphenylpropanol | C-ipso | 144.6 |
| | C-ortho | 128.5 |
| | C-meta | 128.0 |
| | C-para | 126.3 |
| | C-3 | 49.3 |
| | C-2 | 38.0 |
| | C-1 | 60.5 |
| 1,1-Diphenylpropane | C-ipso | 145.2 |
| | C-ortho | 128.4 |
| | C-meta | 128.3 |
| | C-para | 126.1 |
| | C-1 | 52.0 |
| | C-2 | 31.5 |
| | C-3 | 12.4 |
| 1,3-Diphenylpropane | C-ipso | 142.2 |
| | C-ortho | 128.4 |
| | C-meta | 128.3 |
| | C-para | 125.7 |
| | C-1, C-3 | 36.1 |
| | C-2 | 31.5 |

Experimental Protocols

NMR Sample Preparation

A standard protocol was followed for the preparation of all NMR samples.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- **Sample Weighing:** Approximately 10-20 mg of the solid compound (or 10-20 μL for liquids) was accurately weighed and transferred into a clean, dry vial.
- **Solvent Addition:** About 0.6-0.7 mL of deuterated chloroform (CDCl_3) was added to the vial to dissolve the sample.
- **Transfer to NMR Tube:** The resulting solution was carefully transferred into a 5 mm NMR tube.
- **Homogenization:** The NMR tube was capped and gently inverted several times to ensure a homogeneous solution.

NMR Data Acquisition

^1H and ^{13}C NMR spectra were acquired on a 400 MHz spectrometer. The general procedure is as follows:

- **Instrument Setup:** The NMR spectrometer was set up and calibrated according to standard operating procedures.
- **Sample Insertion:** The prepared NMR tube was placed in a spinner turbine and inserted into the magnet.
- **Locking and Shimming:** The deuterium signal of the CDCl_3 solvent was used to lock the magnetic field frequency. Shimming was then performed to optimize the magnetic field homogeneity.
- **^1H NMR Acquisition:** A standard single-pulse experiment was used to acquire the ^1H NMR spectrum. Key parameters included a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR spectrum was acquired using a standard pulse program. A wider spectral width (around 220 ppm) was used, and a significantly larger

number of scans was required to obtain a good spectrum due to the low natural abundance of the ^{13}C isotope.

Structural and NMR Correlation Diagram

The following diagram illustrates the structural differences between the three compounds and highlights the key diagnostic NMR signals that differentiate them.

Caption: Structural comparison and key diagnostic NMR signals.

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